molecular formula C11H8ClN3O3 B113234 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 900463-59-4

6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No. B113234
CAS RN: 900463-59-4
M. Wt: 265.65 g/mol
InChI Key: HGPDFCPJGNYKIW-UHFFFAOYSA-N
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Description

6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (6-ACPC) is a small organic molecule with a wide range of applications in the scientific research field. 6-ACPC has been studied for its ability to act as an inhibitor or agonist of various enzyme activities, and its ability to modulate biochemical and physiological processes.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives like 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-tetrahydropyrimidine have been studied for their potential as antimicrobial agents. Molecular docking studies suggest that these compounds can bind effectively to bacterial proteins, potentially inhibiting their function and suppressing bacterial growth .

Antimalarial Applications

The structural framework of pyrimidine allows for the development of compounds with antimalarial properties. Computational analyses, including ADMET and molecular docking, indicate that these molecules could target and bind to proteins essential for the malaria parasite’s life cycle .

Drug Design and Development

The unique chemical structure of this compound, characterized by the presence of a pyrimidine ring, makes it a candidate for drug design. Its stability and electrophilic nature, as revealed by quantum chemical computations, are promising for the development of new pharmaceuticals .

Quantum Chemical Analysis

Density Functional Theory (DFT) can be applied to understand the electronic properties of this compound. The HOMO-LUMO gap and molecular electrostatic potential maps derived from DFT calculations can provide insights into its reactivity and interaction with other molecules .

Safety and Efficacy Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for assessing the safety profile of new drugs. This compound’s ADMET properties suggest it has the potential to be developed into a safe pharmaceutical agent .

Biological Activity Correlation

Natural Bond Orbital (NBO) analysis can reveal details about the interactions within the molecule that may correlate with biological activity. Understanding these interactions can help in modifying the compound to enhance its efficacy .

properties

IUPAC Name

6-amino-1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)15-9(13)8(5-16)10(17)14-11(15)18/h1-5H,13H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPDFCPJGNYKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

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